2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate

Overview

Description

2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate: is an organic compound characterized by its ester functional group. It appears as a colorless to pale yellow liquid and is known for its high solubility and stability. This compound is often used as a reagent or intermediate in organic synthesis and has applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: The synthesis begins with the condensation of phenol (C6H5OH) and iodoethanol (C2H5I) to produce 2-(methoxyethoxy)ethyl phenol.

Step 2: The resulting 2-(methoxyethoxy)ethyl phenol is then reacted with bromoethanol (C2H5Br) to form 2-(2-methoxyethoxy)ethyl phenol.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The tosyl group in 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is a good leaving group, making it suitable for nucleophilic substitution reactions.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products:

- The major products formed from nucleophilic substitution reactions depend on the nucleophile used. For example, reacting with an amine can produce an amine derivative of the compound .

Scientific Research Applications

Scientific Research Applications of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate

This compound, also known as m-PEG2-Tos or m-PEG3-Tos, is a chemical compound with diverse applications in scientific research, primarily due to its ability to modify the properties of other molecules . Its molecular formula is C12H18O5S or C14H22O6S, with a molecular weight of 274.34 g/mol or approximately 318.38 g/mol, depending on the source . The compound is characterized by a complex ether structure that includes multiple ethylene glycol units and a sulfonate group derived from p-toluenesulfonic acid. It typically appears as a colorless to light yellow liquid.

Modification of Molecules

A common application of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is to modify the properties of other molecules, such as proteins or nanoparticles, to improve their water solubility and stability in biological environments. The water-loving PEG chain creates a hydration layer around the molecule, preventing aggregation and enhancing aqueous solubility.

Synthesis of Chemical Compounds

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is used in the synthesis of various chemical compounds. Methoxy-oligo(ethylene glycol) amines, key intermediates, are synthesized using Staudinger reduction of the corresponding methoxy-oligo(ethylene glycol) azides .

Reactivity and Potential Interactions

The reactivity of 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is attributed to its sulfonate group, which can participate in nucleophilic substitution reactions. It can undergo hydrolysis in the presence of water, leading to the formation of the corresponding alcohol and p-toluenesulfonic acid. It may also react with nucleophiles like amines or thiols, resulting in sulfonamide or thioether derivatives.

Potential Applications

- Drug Delivery Systems: Interaction studies involving 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate could focus on its compatibility with various biological molecules, such as proteins and nucleic acids, which would help elucidate its potential role in drug delivery systems.

- Biochemical Assays: It can be used as a reagent in biochemical assays.

- Antimicrobial Properties: Sulfonates are known to possess antimicrobial properties, although further studies are needed to establish specific biological effects for this compound.

Table: Comparison with Similar Compounds

| Compound Name | Structure Complexity | Solubility | Biological Activity |

|---|---|---|---|

| 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | High | High | Moderate |

| Polyethylene Glycol | Moderate | Very High | High |

| 4-Methylbenzenesulfonic Acid | Low | Moderate | Low |

| Triethylene Glycol Monomethyl Ether | Moderate | High | Low |

Mechanism of Action

The primary mechanism of action for 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by a nucleophile, facilitating the formation of new chemical bonds. This mechanism is crucial in various synthetic pathways, enabling the modification of molecular structures .

Comparison with Similar Compounds

2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate: Similar in structure but with an ethoxy group instead of a methoxy group.

2-(2-Methoxyethoxy)ethyl p-toluenesulfonate: Another ester derivative with similar properties and applications.

Uniqueness:

Biological Activity

- Chemical Formula : C₁₂H₁₈O₅S

- CAS Number : 50586-80-6

- Molecular Weight : 286.33 g/mol

The compound features a sulfonate group, which enhances its solubility and reactivity, making it a candidate for further biological studies and applications in drug delivery systems.

The biological activity of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is hypothesized to involve several mechanisms:

- Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which could be attributed to the presence of hydroxyl groups that scavenge free radicals.

- Influence on Cellular Processes : The sulfonate group may facilitate interactions with cellular membranes, influencing cellular uptake and distribution of the compound.

Biological Activities

While direct studies on the biological activities of this compound are sparse, related compounds exhibit the following activities:

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Anticancer Properties : Some derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

- Neuroprotective Effects : Research suggests that related compounds may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, it is expected to exhibit:

- Absorption : Enhanced by the PEG-like structure that may improve solubility in biological fluids.

- Metabolism : Likely involves hydrolysis of the ester bond, releasing active metabolites that could exert biological effects.

- Excretion : Predominantly through renal pathways, given the polar nature of the sulfonate group.

Comparative Studies

A comparative analysis of similar compounds reveals insights into the potential effects of this compound. For instance:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Myricitrin | Anti-inflammatory, anticancer | |

| m-PEG2-Tos | Drug delivery applications | |

| Boronated thienyldipyrromethene | Fluorescent properties |

Experimental Observations

In laboratory settings, related compounds have shown stability under various pH conditions, indicating that this compound might also exhibit similar stability characteristics which are crucial for therapeutic applications.

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKGNJXLJQARIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

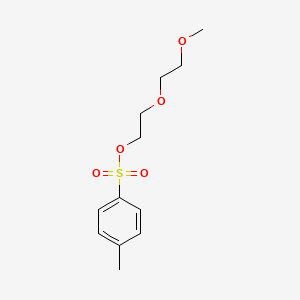

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50586-80-6 | |

| Record name | 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.